

8-Bromo-6-chloroimidazo[1,2-b]pyridazine chemical properties

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Compound of Interest

Compound Name: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

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An In-depth Technical Guide to **8-Bromo-6-chloroimidazo[1,2-b]pyridazine**

Introduction

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This structural motif is a key feature in numerous therapeutic agents, including the successful multi-targeted kinase inhibitor Ponatinib, which has spurred significant interest in developing new derivatives for various therapeutic applications.[1][2] Compounds incorporating this scaffold have demonstrated promising efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[2]

Within this important class of molecules, **8-Bromo-6-chloroimidazo[1,2-b]pyridazine** stands out as a crucial synthetic intermediate and a lead compound in its own right. Its unique substitution pattern, featuring two distinct halogen atoms at the 6- and 8-positions, provides a versatile platform for chemical modification and targeted drug design.[3] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and biological significance of **8-Bromo-6-chloroimidazo[1,2-b]pyridazine**, tailored for researchers and professionals in drug discovery and organic synthesis.

Physicochemical Properties

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically an orange or light yellow to brown solid under standard conditions.^{[4][5]} Its core properties are summarized in the table below, derived from various chemical data providers.

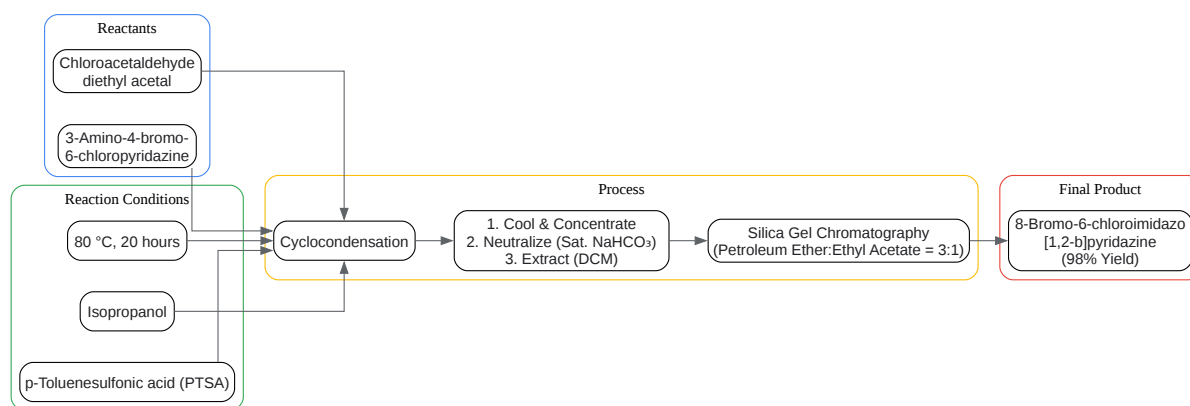
Property	Value	Source(s)
CAS Number	933190-51-3	^{[5][6][7]}
Molecular Formula	C ₆ H ₃ BrClN ₃	^{[4][7][8]}
Molecular Weight	232.47 g/mol	^{[4][8][9]}
IUPAC Name	8-bromo-6-chloroimidazo[1,2-b]pyridazine	^[7]
Appearance	Light yellow to brown solid	^{[4][5]}
Melting Point	100-105 °C	^[3]
Predicted pKa	0.73 ± 0.30	^{[4][5]}
Predicted Density	2.03 ± 0.1 g/cm ³	^[4]
Storage Conditions	Store at 2-8°C under inert gas (Nitrogen or Argon)	^{[4][5]}

Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

The most commonly cited synthesis of this compound involves a convergent approach via the cyclocondensation of a substituted aminopyridazine with a chloroacetaldehyde equivalent.^{[4][6]} This method is efficient, leading to high yields of the desired product.

Experimental Protocol

- **Reaction Scheme:** The synthesis proceeds by reacting 3-Amino-4-bromo-6-chloropyridazine with chloroacetaldehyde diethyl acetal in the presence of an acid catalyst.^{[4][6]}



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Caption: Synthetic workflow for **8-Bromo-6-chloroimidazo[1,2-b]pyridazine**.

- Step-by-Step Methodology:
 - Combine 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol), chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol), and p-toluenesulfonic acid (PTSA, 17.2 g, 90.3 mmol) in isopropanol (150 mL).^{[4][6]}
 - Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours.^{[4][6]}
 - After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.^{[4][6]}

- Neutralize the concentrated residue with a saturated sodium bicarbonate solution (300 mL).[\[4\]](#)[\[6\]](#)
- Extract the aqueous layer with dichloromethane (3 x 200 mL).[\[4\]](#)[\[6\]](#)
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[4\]](#)[\[6\]](#)
- Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 3:1) to yield **8-bromo-6-chloroimidazo[1,2-b]pyridazine** as an orange solid (17.2 g, 98% yield).[\[4\]](#)[\[6\]](#)

Spectral Data Analysis

While detailed experimental ^1H and ^{13}C NMR spectral data for **8-Bromo-6-chloroimidazo[1,2-b]pyridazine** are not widely available in the public domain, characterization is typically confirmed by mass spectrometry.

- LC-MS Analysis: The reported Liquid Chromatography-Mass Spectrometry data for the synthesized product shows the expected protonated molecular ion peaks, confirming the identity of the compound.[\[5\]](#)[\[6\]](#)
 - $[\text{M}+\text{H}]^+$: m/z 231.9, 233.9
 - Retention Time (t_R): 1.46 min

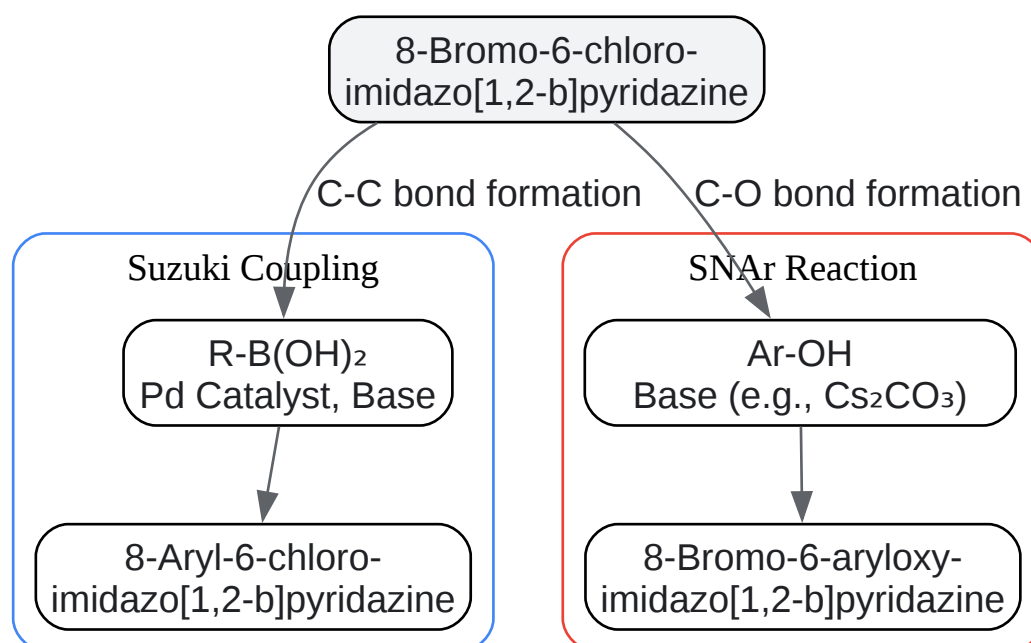
The isotopic pattern observed ($[\text{M}+\text{H}]^+$ and $[\text{M}+2+\text{H}]^+$) is characteristic of a compound containing one bromine and one chlorine atom.

Chemical Reactivity and Derivatization Potential

The reactivity of **8-Bromo-6-chloroimidazo[1,2-b]pyridazine** is dominated by the two halogen substituents, which serve as versatile handles for introducing molecular diversity through cross-coupling and substitution reactions.

Key Reactions

- **Suzuki Cross-Coupling:** The bromine atom at the C8 position is susceptible to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups by reacting the compound with boronic acids or their esters.[10]
- **Nucleophilic Aromatic Substitution (S_NAr):** The compound can undergo nucleophilic aromatic substitution (S_NAr), particularly with nucleophiles like phenols. These reactions are typically performed in polar aprotic solvents such as DMSO, with a base like cesium carbonate, at elevated temperatures. This provides a direct route to etherified derivatives.



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Caption: Key reaction pathways for derivatizing the core scaffold.

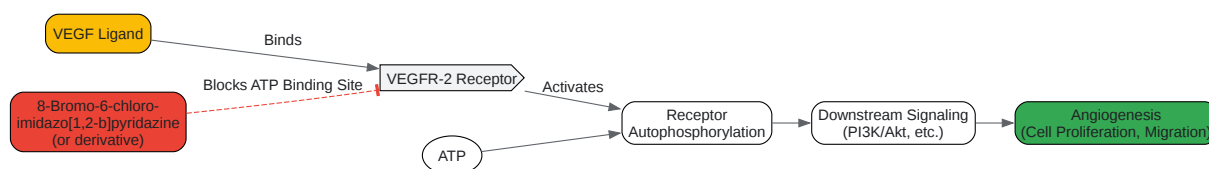
Biological Activity and Therapeutic Potential

The primary therapeutic interest in **8-Bromo-6-chloroimidazo[1,2-b]pyridazine** stems from its activity as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[11][12] In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients, which is essential for their growth and metastasis.[8]

Small molecule inhibitors like those derived from the **8-Bromo-6-chloroimidazo[1,2-b]pyridazine** scaffold function as ATP-competitive agents.[11][12] They bind to the ATP-binding pocket within the kinase domain of VEGFR-2, preventing the receptor's autophosphorylation and subsequent activation.[8] This blockade disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor-associated angiogenesis.[11]



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Caption: Mechanism of VEGFR-2 signaling inhibition.

Applications in Drug Discovery

- **Anticancer Agent:** It serves as a lead compound for developing selective VEGFR-2 inhibitors aimed at treating various solid tumors.
- **Kinase Inhibitors:** The imidazo[1,2-b]pyridazine scaffold is a validated core for targeting other kinases involved in cell signaling, with derivatives showing potent inhibition of targets like Mps1 and Bruton's Tyrosine Kinase (BTK).
- **Antimicrobial Properties:** Studies have indicated that certain derivatives of this compound can exhibit antimicrobial activities.[3]

Conclusion

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a high-value heterocyclic compound with a well-defined synthesis and a rich profile of chemical reactivity. Its strategic placement of halogen atoms provides medicinal chemists with a robust platform for generating diverse libraries of novel compounds. The established role of its core scaffold as a potent kinase inhibitor, particularly against VEGFR-2, underscores its significance in the ongoing development of targeted therapies for cancer and other diseases. Future research will likely continue to exploit this scaffold to develop next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

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